Trimebutine-d5

Descripción general

Descripción

Trimebutine-d5 is a deuterated form of trimebutine, a spasmolytic agent primarily used for the treatment of irritable bowel syndrome and other gastrointestinal disorders. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of trimebutine due to its stable isotopic labeling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trimebutine-d5 involves the esterification and amino-methylation of 2-amino-2-phenylbutyric acid, followed by reduction to obtain 2-(dimethylamino)-2-phenylbutyl alcohol. This intermediate is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a protonic acid catalyst to yield trimebutine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the simultaneous esterification and amino-methylation of 2-amino-2-phenylbutyric acid, followed by reduction using sodium borohydride. The final step involves the reaction with 3,4,5-trimethoxybenzoic acid in an organic solvent with a protonic acid catalyst .

Análisis De Reacciones Químicas

Types of Reactions: Trimebutine-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction of this compound can yield nortrimebutine, a major metabolite.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under mild to moderate conditions

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Nortrimebutine.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Scientific Research Applications

The following table summarizes the key applications of Trimebutine-d5 in scientific research:

| Field | Application | Description |

|---|---|---|

| Chemistry | Reference Material | Used for chemical identification and quantification in analytical chemistry. |

| Biology | Metabolic Studies | Employed to trace biochemical pathways and understand metabolic processes involving trimebutine metabolites. |

| Medicine | Drug Development | Utilized in developing new therapeutic agents targeting gastrointestinal disorders. |

| Pharmacology | Mechanistic Studies | Investigates the interaction of this compound with opioid receptors and its effects on gastrointestinal motility. |

Case Studies

-

Clinical Efficacy in Irritable Bowel Syndrome

A randomized controlled trial evaluated the efficacy of trimebutine maleate (the non-deuterated form) in treating patients with functional dyspepsia coexisting with diarrhea-predominant irritable bowel syndrome. Results showed significant improvements in symptom scores post-treatment, underscoring the drug's effectiveness in managing gastrointestinal disorders . -

Metabolic Pathway Analysis

Research utilizing this compound has demonstrated its utility in tracing metabolic pathways involving trimebutine metabolites. The incorporation of deuterium allows for precise tracking during pharmacokinetic studies, enhancing our understanding of drug metabolism . -

Drug Interaction Studies

Studies have indicated that this compound can be instrumental in examining drug-drug interactions at the level of hepatic transporters. By using this labeled compound, researchers can assess how trimebutine affects the transport mechanisms of other drugs within the liver .

Mecanismo De Acción

Trimebutine-d5 exerts its effects through multiple mechanisms:

Opioid Receptor Agonism: Acts as an agonist on peripheral mu, kappa, and delta opioid receptors, modulating gastrointestinal motility.

Peptide Release Modulation: Influences the release of gastrointestinal peptides such as motilin, vasoactive intestinal peptide, gastrin, and glucagon.

Visceral Sensitivity Modulation: Decreases reflexes induced by gut lumen distension, thereby modulating visceral sensitivity

Comparación Con Compuestos Similares

Trimebutine: The non-deuterated form of trimebutine.

Nortrimebutine: A major metabolite of trimebutine.

N-Demethyl Trimebutine: A derivative with one less methyl group on the nitrogen atom.

N,N-Didesmethyl Trimebutine: A derivative with two less methyl groups on the nitrogen atom.

Uniqueness of Trimebutine-d5:

Stable Isotopic Labeling: The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies.

Enhanced Analytical Accuracy: The deuterated form allows for more accurate quantification and analysis in pharmacokinetic and metabolic studies compared to its non-deuterated counterparts.

Actividad Biológica

Trimebutine-d5 (fumarate) is a deuterium-labeled derivative of trimebutine, a medication widely utilized for its spasmolytic properties in treating gastrointestinal disorders. The incorporation of deuterium isotopes enhances its utility in pharmacokinetic studies and metabolic research, allowing for improved tracking of the compound's behavior in biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant research findings.

- Chemical Formula : C26H28D5NO9

- Molecular Weight : 508.57 g/mol

- CAS Number : 2747915-18-8

This compound exhibits biological activities similar to its non-deuterated form. It functions primarily as a weak mu-opioid agonist and possesses antimuscarinic effects, which contribute to its effectiveness in alleviating abdominal pain and discomfort associated with gastrointestinal motility disorders. The compound modulates opioid receptors and inhibits gastrointestinal spasms, making it a valuable agent in managing conditions like irritable bowel syndrome (IBS) and functional dyspepsia .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Opioid Receptor Agonism | Weak agonist activity at mu-opioid receptors, contributing to analgesic effects. |

| Antimuscarinic Effects | Reduces gastrointestinal motility and alleviates spasms. |

| Pharmacokinetics | Enhanced tracking due to deuterium labeling; affects metabolic profiles. |

Clinical Efficacy

A randomized clinical study examined the efficacy of trimebutine maleate (the non-deuterated form) in treating functional dyspepsia coexisting with diarrhea-dominant IBS. The study involved 129 patients divided into three groups, with significant improvements noted in symptoms such as postprandial fullness, early satiation, and abdominal pain after treatment with trimebutine . The results indicated:

- Group A (Trimebutine + Bacillus licheniformis) : Significant reduction in symptom scores.

- Group B (Trimebutine) : Comparable efficacy to Group A.

- Group C (Bacillus licheniformis) : No significant improvement.

The study concluded that trimebutine maleate is effective with a low incidence of adverse reactions, primarily mild thirst and constipation .

Case Studies

-

Anaphylaxis Induced by Trimebutine :

A case report highlighted a patient who experienced anaphylaxis due to trimebutine maleate. This underscores the potential for hypersensitivity reactions associated with the drug, though such cases are rare . -

Metabolic Pathway Studies :

Research involving simultaneous administration of trimebutine and its deuterium-labeled metabolite revealed insights into metabolic pathways. In dogs, ester hydrolysis predominated over N-demethylation for the labeled metabolite, while the opposite was true for the non-labeled form . This finding emphasizes the importance of isotopic labeling in understanding drug metabolism.

Research Findings

Recent studies have focused on various aspects of this compound's biological activity:

-

Pharmacological Properties :

Investigations into the pharmacological properties of trimebutine have shown its effectiveness in modulating gastrointestinal motility and providing relief from abdominal pain . -

Impact of Deuterium Substitution :

The substitution of hydrogen with deuterium has been shown to influence pharmacokinetics significantly, potentially leading to altered therapeutic profiles .

Propiedades

IUPAC Name |

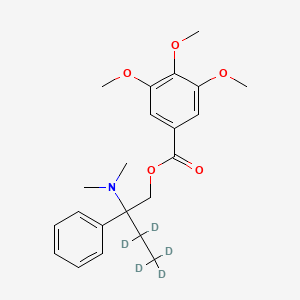

[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3/i1D3,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORDFXWUHHSAQU-WRMAMSRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676179 | |

| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189928-38-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189928-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.